molecular formula C23H29NO5 B11675847 2-Ethoxyethyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate

2-Ethoxyethyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate

Cat. No.: B11675847
M. Wt: 399.5 g/mol
InChI Key: SDWPFMYKRSFBPD-UHFFFAOYSA-N
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Description

2-ETHOXYETHYL 4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxyethyl group, a tert-butylphenoxy group, and an acetamido group attached to a benzoate core. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ETHOXYETHYL 4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-tert-butylphenol with ethyl bromoacetate to form the ethyl ester intermediate. This intermediate is then reacted with 2-ethoxyethanol in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-ETHOXYETHYL 4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-ETHOXYETHYL 4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ETHOXYETHYL 4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-ETHOXYETHYL 4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethyl group enhances its solubility and reactivity, while the tert-butylphenoxy group contributes to its stability and potential biological activity .

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

2-ethoxyethyl 4-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H29NO5/c1-5-27-14-15-28-22(26)17-6-10-19(11-7-17)24-21(25)16-29-20-12-8-18(9-13-20)23(2,3)4/h6-13H,5,14-16H2,1-4H3,(H,24,25)

InChI Key

SDWPFMYKRSFBPD-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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